molecular formula C23H24N2O6 B5909821 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5909821
M. Wt: 424.4 g/mol
InChI Key: MJOFCBONTDJDHZ-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MTT, is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in various fields. MTT is a pyrimidine derivative that has been synthesized using several methods.

Mechanism of Action

The mechanism of action of 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of the activity of enzymes involved in various biological processes. 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of several enzymes, including topoisomerase II, DNA polymerase, and tyrosinase. The inhibition of these enzymes leads to the disruption of various biological processes, including DNA replication and melanin synthesis.
Biochemical and Physiological Effects:
1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have several biochemical and physiological effects. In cancer cells, 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione induces apoptosis by activating the caspase pathway. In melanocytes, 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the activity of tyrosinase, leading to a decrease in melanin synthesis. In addition, 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations, including its low solubility in water and its variable yield depending on the synthesis method used.

Future Directions

For 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione include the development of new drugs and the synthesis of new materials.

Synthesis Methods

1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using several methods, including the reaction of 4,6-dioxoheptanoic acid with mesityl oxide and 2,4,5-trimethoxybenzaldehyde in the presence of a base. Another method involves the reaction of 4,6-dioxoheptanoic acid with mesityl oxide and 2,4,5-trimethoxybenzaldehyde in the presence of a catalyst. The yield of 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione varies depending on the method used.

Scientific Research Applications

1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a scaffold for the development of new drugs. In material science, 1-mesityl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a building block for the synthesis of new materials.

properties

IUPAC Name

(5Z)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-12-7-13(2)20(14(3)8-12)25-22(27)16(21(26)24-23(25)28)9-15-10-18(30-5)19(31-6)11-17(15)29-4/h7-11H,1-6H3,(H,24,26,28)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOFCBONTDJDHZ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C\C3=CC(=C(C=C3OC)OC)OC)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione

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